(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)
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Overview
Description
(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[34]octane-7,8-diyl bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate) typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the methoxy group via methylation.
- Esterification to attach the 2,2-dimethylpropanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production.
Chemical Reactions Analysis
Types of Reactions
(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate): shares similarities with other spirocyclic compounds, such as spiro[3.4]octane derivatives.
Spirocyclic esters: These compounds also feature a spirocyclic core and ester functional groups.
Uniqueness
- The presence of both methoxy and oxo groups in (6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate) makes it unique compared to other spirocyclic compounds.
- Its specific stereochemistry (6R,7R,8S) contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28O7 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(6R,7R,8S)-8-(2,2-dimethylpropanoyloxy)-6-methoxy-2-oxo-5-oxaspiro[3.4]octan-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H28O7/c1-16(2,3)14(20)23-11-12(24-15(21)17(4,5)6)18(8-10(19)9-18)25-13(11)22-7/h11-13H,8-9H2,1-7H3/t11-,12+,13-/m1/s1 |
InChI Key |
JDAHCJKPCDEMEU-FRRDWIJNSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@@H]1[C@@H](C2(CC(=O)C2)O[C@H]1OC)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(C2(CC(=O)C2)OC1OC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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